Tert-butyl 3-(1-aminobutan-2-YL)-3-hydroxyazetidine-1-carboxylate
Description
Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is functionalized at the 3-position with a hydroxy group and a 1-aminobutan-2-yl substituent, while the 1-position is protected by a tert-butyl carbamate group. The compound’s synthesis likely involves multi-step processes, including alkylation, protection/deprotection, and purification via methods such as column chromatography (e.g., ).
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-9(6-13)12(16)7-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3 |
InChI Key |
NNAJDKSQLJMGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Substituted Bicyclic Precursors
This approach involves the cyclization of N-substituted 1,4-diamines or related intermediates, often derived from amino acids or amino alcohols, under conditions favoring azetidine ring closure.
- Synthesis of N-alkylated amino alcohols.
- Activation of hydroxyl groups (e.g., via tosylation or mesylation).
- Intramolecular nucleophilic substitution to form the azetidine ring.
N-alkyl amino alcohol → Cyclization under basic conditions → this compound
- Using potassium tert-butoxide in DMSO at elevated temperatures (~80°C) has been reported to facilitate cyclization efficiently, with yields exceeding 70%.
| Reaction Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Base | Potassium tert-butoxide | >70% | |
| Solvent | DMSO | ||
| Temperature | 80°C |
Multi-Step Synthesis via Azetidine Precursors
This method employs pre-formed azetidine intermediates, such as 1-azabicyclo[1.1.0]butane derivatives, which undergo functionalization to introduce the amino and hydroxy groups.
- Synthesis of 1-azabicyclo[1.1.0]butane derivatives.
- N-alkylation and hydroxylation at the 3-position.
- Protection of amino groups with tert-butyl carbamate.
1-azabicyclo[1.1.0]butane derivative + N-alkylation → Hydroxylation at 3-position → Boc-protection → this compound
- The use of potassium acetate in DMSO at 80°C facilitates acetoxylation, followed by hydrolysis to yield the target compound with yields around 68-75%.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Potassium acetate | 80°C, DMSO | ~68-75% |
Functional Group Transformations on Azetidine Derivatives
Starting from azetidine-1-carboxylate derivatives, selective hydroxylation and amino group modifications are performed.
- Hydroxylation using oxidizing agents (e.g., m-CPBA, hydrogen peroxide).
- N-alkylation with appropriate alkyl halides.
- Boc-protection of amino groups.
Azetidine-1-carboxylate + Oxidant → Hydroxylated azetidine → N-alkylation → Boc-protection → Final compound
- Hydroxylation reactions typically proceed with m-CPBA in dichloromethane at 0°C to room temperature, with yields of 60-70%.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| m-CPBA | 0°C to RT | 60-70% |
Data Tables Summarizing Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Tetrahydrofuran, dimethylformamide
Bases: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted azetidine derivatives
Scientific Research Applications
Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The presence of the hydroxyl and amino groups allows for versatile binding interactions, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Structural and Functional Insights:
Alkyl Chain Length: The target compound’s 1-aminobutan-2-yl group introduces greater lipophilicity compared to the propan-2-yl analog (), which may improve membrane permeability in drug candidates. However, longer chains could also reduce solubility in aqueous media .
Aromatic vs. Aliphatic Substituents :
- Fluorophenyl- and bromophenyl-substituted analogs () exhibit increased steric bulk and electronic effects, enhancing interactions with hydrophobic pockets in biological targets. These derivatives are often explored in kinase inhibitors (e.g., JAK inhibitors) .
Amino Group Positioning: The aminomethyl derivative () offers a compact, polar functional group, making it suitable for conjugation or as a hydrogen-bond donor in proteolysis-targeting chimeras (PROTACs) .
Synthetic Flexibility :
- Bromophenyl-substituted azetidines () allow for further derivatization via Suzuki-Miyaura coupling, enabling diversification of the core structure .
Biological Activity
Tert-butyl 3-(1-aminobutan-2-YL)-3-hydroxyazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C₉H₁₈N₂O₃
- Molecular Weight : 202.25 g/mol
- CAS Number : 1500662-93-0
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound contains a hydroxy group and an amino group, suggesting potential interactions with enzyme active sites or receptor binding sites.
Antimicrobial Effects
Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar effects.
Anticancer Potential
Azetidine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle pathways and apoptosis-related proteins.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | S. aureus |
| Compound B | 32 | E. coli |
| This compound | 32 | Both |
Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM against HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 28 |
Synthesis and Preparation
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The preparation method includes cyclization reactions under controlled conditions to yield the desired product with high purity.
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate? A: The compound is typically synthesized via multi-step organic reactions involving tert-butyl-protected azetidine intermediates. A common approach involves:
- Step 1: Activation of a hydroxyl group on the azetidine ring using sulfonylating agents (e.g., 2-nitrobenzenesulfonyl chloride) in dichloromethane with triethylamine as a base at 0–20°C .
- Step 2: Substitution with an aminobutane derivative under nucleophilic conditions, followed by deprotection of the tert-butyl group under acidic conditions (e.g., HCl in dioxane) .
- Key reagents: DMAP, triethylamine, and tert-butyl 3-oxoazetidine-1-carboxylate as a precursor .
- Purification: Column chromatography (gradient elution with hexane/ethyl acetate) yields the pure product, confirmed by NMR and HRMS .
Advanced Synthesis: Enantiomeric Control
Q: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical outcomes? A:
- Chiral resolution: Use chiral auxiliaries (e.g., (R)- or (S)-configured starting materials) or enantioselective catalysts (e.g., Sharpless epoxidation-inspired systems).
- Validation:
- Data contradiction: If NMR signals for diastereomers overlap, employ 2D-NMR (NOESY) to confirm spatial proximity of substituents .
Basic Structural Characterization
Q: What spectroscopic techniques are critical for confirming the structure of this compound? A:
- 1H/13C NMR: Identify key signals:
- IR spectroscopy: Confirm hydroxyl (≈3400 cm⁻¹) and carbonyl (≈1700 cm⁻¹) groups .
- HRMS: Verify molecular ion [M+H]+ with <2 ppm mass error .
Advanced Characterization: Handling Data Ambiguities
Q: How to resolve contradictions between NMR and HRMS data (e.g., unexpected adducts or impurities)? A:
- Step 1: Re-run HRMS with alternative ionization methods (e.g., ESI vs. APCI) to rule out adduct formation.
- Step 2: Use preparative HPLC to isolate impurities and characterize them via tandem MS (MS/MS) .
- Case study: If a tertiary alcohol tautomerizes, observe dynamic NMR behavior (variable-temperature NMR) to detect equilibrium shifts .
Stability and Storage
Q: What conditions optimize the compound’s stability for long-term storage? A:
- Storage: -20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group.
- Decomposition pathways:
Advanced Applications in Drug Discovery
Q: How is this compound utilized as a building block in medicinal chemistry? A:
- Role: Serves as a sp³-rich scaffold for kinase inhibitors or GPCR modulators due to its rigid azetidine ring and hydroxyl/amine functional handles.
- Case study: Analogous tert-butyl azetidine carboxylates are coupled with aryl halides via Buchwald-Hartwig amination to generate bioactive molecules .
- SAR studies: Modifying the aminobutane chain alters logP and hydrogen-bonding capacity, impacting target binding .
Crystallographic Challenges
Q: What challenges arise in crystallizing this compound, and how are they addressed? A:
- Issue: Low melting point (≈40–50°C) complicates crystal growth.
- Solution: Use slow evaporation in non-polar solvents (e.g., hexane) at 4°C.
- Software: SHELXL for refining twinned or high-symmetry crystals .
Analytical Method Development
Q: How to develop a robust HPLC method for quantifying this compound in reaction mixtures? A:
- Column: C18 (5 µm, 150 mm × 4.6 mm).
- Mobile phase: Gradient from 5% to 95% acetonitrile in water (0.1% TFA) over 15 min.
- Detection: UV at 254 nm (carbamate absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
